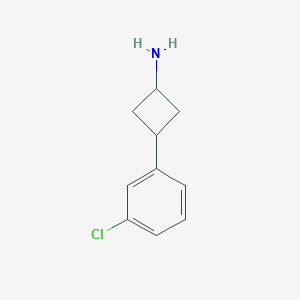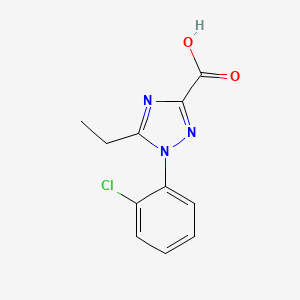![molecular formula C16H22N4S B1419232 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine CAS No. 1156781-45-1](/img/structure/B1419232.png)
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine
Overview
Description
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual-Action Hypoglycemic Agents : Novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, which share a similar structural motif to N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine, have been synthesized and evaluated as glucokinase activators. These compounds have been found to be potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ, showing significant efficacy in reducing glucose levels in mice (Song et al., 2011).
Dynamic Tautomerism and Divalent N(I) Character : Research on N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, revealed dynamic tautomerism and divalent N(I) character. The study provided insights into electron distribution, tautomeric preferences, protonation energy, and divalent N(I) character in such compounds (Bhatia, Malkhede & Bharatam, 2013).
Mycobacterium tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure to the compound , were designed and synthesized for their in vitro activity against Mycobacterium tuberculosis GyrB ATPase. These compounds showed promising activity against tuberculosis (Jeankumar et al., 2013).
Structural Characterization : Studies on structural characterization of polymorphs of related thiazole derivatives have been conducted, providing insights into their molecular and crystalline structures, which is vital for understanding the physical and chemical properties of these compounds (Böck et al., 2020).
Antimicrobial Activities : Research into thiazole derivatives has shown that they possess significant antimicrobial properties. For example, studies on thiazolyl chalcones and their derivatives, which are structurally related to this compound, revealed marked potency as antimicrobial agents (Venkatesan & Maruthavanan, 2012).
Mechanism of Action
Target of Action
Thiazole and imidazole derivatives have been found to interact with a wide range of biological targets. They are known to exhibit diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of thiazole and imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole and imidazole derivatives can affect various biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Pharmacokinetics
The pharmacokinetics of thiazole and imidazole derivatives can also vary greatly depending on their specific structure. Generally, these compounds are known to be soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of thiazole and imidazole derivatives can range from antimicrobial effects to antitumor activity, depending on the specific compound and its target .
Action Environment
The action of thiazole and imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of these compounds, which can in turn influence their interaction with biological targets .
Properties
IUPAC Name |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12(15-11-21-13(2)19-15)18-14-6-9-20(10-7-14)16-5-3-4-8-17-16/h3-5,8,11-12,14,18H,6-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNTUMGROERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)




![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)
![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)

![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)

![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)

![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)
